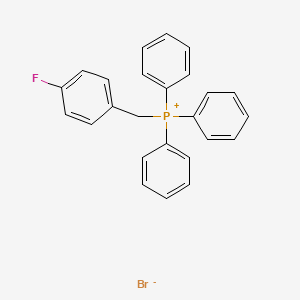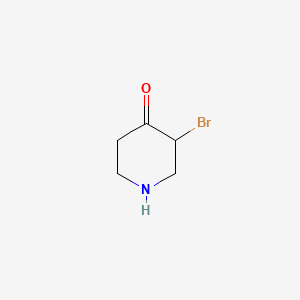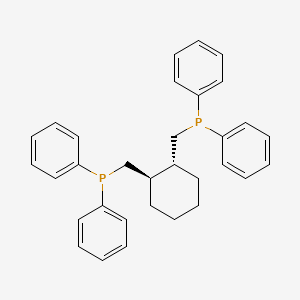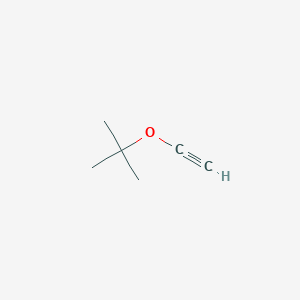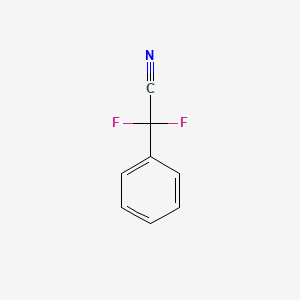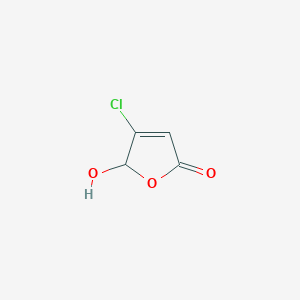
4-(三氟甲基)喹啉-3-胺
描述
4-(Trifluoromethyl)quinolin-3-amine is an organic compound with the molecular formula C10H7F3N2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group at the 4-position of the quinoline ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
科学研究应用
4-(Trifluoromethyl)quinolin-3-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials with unique electronic properties.
作用机制
Target of Action
The primary target of 4-(Trifluoromethyl)quinolin-3-amine is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
4-(Trifluoromethyl)quinolin-3-amine derivatives have been designed and synthesized as microtubule-targeted agents (MTAs) . These compounds interact with their targets and inhibit microtubule polymerization . This interaction and the resulting changes disrupt the tubulin network in cells .
Biochemical Pathways
The affected biochemical pathway is the microtubule network within cells . The disruption of this network leads to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of 4-(Trifluoromethyl)quinolin-3-amine’s action include the disruption of the tubulin network in cells, cell cycle arrest at the G2/M phase, and the induction of apoptosis in a dose-dependent manner .
生化分析
Biochemical Properties
4-(Trifluoromethyl)quinolin-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit tubulin polymerization, similar to colchicine . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound’s ability to form hydrogen bonds with the colchicine binding site reinforces its inhibitory activity .
Cellular Effects
The effects of 4-(Trifluoromethyl)quinolin-3-amine on various cell types and cellular processes are profound. It has been shown to exert cytotoxic effects on cancer cell lines such as PC3, K562, and HeLa . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in a dose-dependent manner . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)quinolin-3-amine exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest and apoptosis. Furthermore, the compound’s ability to form hydrogen bonds with the binding site enhances its inhibitory activity . These interactions highlight the compound’s potential as a tubulin inhibitor and its relevance in anticancer research.
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)quinolin-3-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)quinolin-3-amine within cells and tissues are critical factors that influence its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)quinolin-3-amine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)quinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of substituted anilines with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form 1,4-dihydro-2-trifluoromethyl-4H-quinolin-4-ones, which can then be converted to the desired quinoline derivative . Another method involves the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts .
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)quinolin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(Trifluoromethyl)quinolin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)quinoline: Lacks the amine group at the 3-position, resulting in different chemical reactivity and biological activity.
4-(Trifluoromethyl)aniline: Contains an aniline group instead of a quinoline ring, leading to distinct properties and applications.
4-(Trifluoromethyl)benzoic acid: Features a carboxylic acid group, which significantly alters its chemical behavior and uses.
Uniqueness
4-(Trifluoromethyl)quinolin-3-amine is unique due to the combination of the trifluoromethyl group and the quinoline ring system. This combination imparts enhanced stability, biological activity, and versatility in chemical reactions compared to its analogs. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in scientific research and industry .
属性
IUPAC Name |
4-(trifluoromethyl)quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-3-1-2-4-8(6)15-5-7(9)14/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTAFNHRDFTUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474107 | |
| Record name | 4-(trifluoromethyl)quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155793-46-7 | |
| Record name | 4-(trifluoromethyl)quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


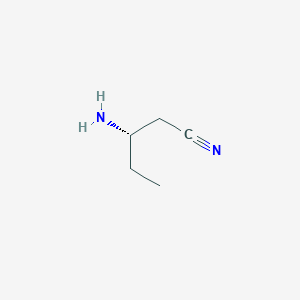
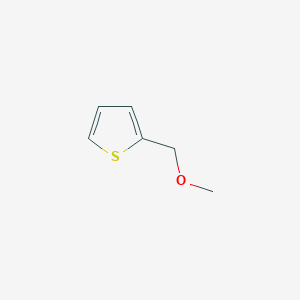
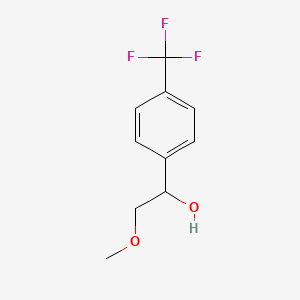
![3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1600518.png)
![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)

